molecular formula C22H20BrN3O2S B296710 N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

Cat. No. B296710
M. Wt: 470.4 g/mol
InChI Key: KAHXRIQPMBNRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide, commonly known as BMT-1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMT-1 is a member of the thioacetamide family, which has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

BMT-1 inhibits PTP1B activity by binding to the active site of the enzyme. This binding prevents PTP1B from dephosphorylating insulin receptor substrates (IRS), which are critical for insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved metabolic function.
Biochemical and Physiological Effects
Studies have shown that BMT-1 improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. BMT-1 has also been shown to reduce body weight and adiposity in obese mice. In addition, BMT-1 has been shown to have anti-inflammatory effects in adipose tissue and liver, which are key organs involved in the development of metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BMT-1 in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this enzyme. However, one limitation is that BMT-1 may have off-target effects on other proteins, which could complicate data interpretation. In addition, the optimal dose and duration of BMT-1 treatment may vary depending on the experimental model and the specific research question being addressed.

Future Directions

Future research on BMT-1 could focus on its potential applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Studies could also investigate the effects of BMT-1 on other metabolic pathways and signaling pathways. In addition, further optimization of the synthesis method and characterization of the compound's physical and chemical properties could facilitate its use in scientific research.

Synthesis Methods

The synthesis of BMT-1 involves the reaction of 2-bromo-4-methylphenylamine with 3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridine thioacetamide. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is purified using column chromatography to obtain the final product of BMT-1.

Scientific Research Applications

BMT-1 has been shown to have potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of type 2 diabetes, obesity, and other metabolic disorders. By inhibiting PTP1B activity, BMT-1 may improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of metabolic disorders.

properties

Molecular Formula

C22H20BrN3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20BrN3O2S/c1-13-3-6-15(7-4-13)16-10-20(27)26-22(17(16)11-24)29-12-21(28)25-19-8-5-14(2)9-18(19)23/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

KAHXRIQPMBNRCU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

Origin of Product

United States

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